molecular formula C10H12O B1236979 trans-Lachnophyllol CAS No. 23180-62-3

trans-Lachnophyllol

Cat. No.: B1236979
CAS No.: 23180-62-3
M. Wt: 148.2 g/mol
InChI Key: UVYOXYJPADNJRE-CMDGGOBGSA-N
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Description

Trans-Lachnophyllol is an aliphatic alcohol.

Scientific Research Applications

Anticancer Properties

trans-Lachnophyllol and related compounds have been studied for their potential anticancer properties. For instance, research on Annona muricata, which contains similar compounds, indicated that its leaf extract can induce cell cycle arrest and apoptosis in colon cancer cells through a mitochondria-mediated pathway (Moghadamtousi et al., 2014).

Ethnopharmacology and Traditional Medicine

Ethnopharmacological studies have examined the traditional uses of medicinal plants, including those containing this compound. These studies focus on understanding the biological activities of folk remedies and their potential therapeutic applications (Heinrich, 2014).

Allelopathic Effects in Plants

Compounds like this compound in certain plant species, such as Erigeron spp., have demonstrated allelopathic properties, indicating their potential ecological importance in inhibiting the growth of other plants (Kobayashi et al., 2004).

Anti-Inflammatory Effects

Research on compounds similar to this compound, such as cis- and trans-gnetin H from Paeonia suffruticosa, has shown promising anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB pathway, which suggests potential therapeutic applications for chronic inflammation (Park et al., 2016).

Neuroprotective Effects

Studies have also explored the neuroprotective effects of compounds related to this compound, demonstrating potential in the management of conditions like Alzheimer’s disease. For instance, Compound Chinese Herbal Medicine (CCHM) based on Xiaoyaosan, which may contain similar compounds, showed improvement in cognitive function in Alzheimer’s disease model mice (Weijie et al., 2021).

Properties

CAS No.

23180-62-3

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

(E)-dec-2-en-4,6-diyn-1-ol

InChI

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+

InChI Key

UVYOXYJPADNJRE-CMDGGOBGSA-N

Isomeric SMILES

CCCC#CC#C/C=C/CO

SMILES

CCCC#CC#CC=CCO

Canonical SMILES

CCCC#CC#CC=CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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